4-(Methylthio)thiophenol

Description

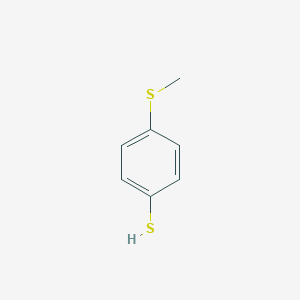

Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfanylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMOWQQIZINTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149957 | |

| Record name | 4-(Methylthio)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-97-0 | |

| Record name | 4-(Methylthio)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfanyl)thiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-(Methylthio)thiophenol: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 4-(Methylthio)thiophenol (CAS No. 1122-97-0), a bifunctional organosulfur compound of significant interest in chemical synthesis, drug discovery, and materials science. This document delves into its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, offering valuable insights for researchers, chemists, and professionals in related fields.

Molecular Structure and Identification

4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, possesses a unique molecular architecture featuring a benzene ring substituted with both a thiol (-SH) and a methylthio (-SCH₃) group at the para position.[1][2] This structure imparts a combination of nucleophilic and redox-active properties, making it a versatile building block in organic synthesis.

The key identifiers for this compound are:

-

Chemical Name: 4-(Methylthio)thiophenol[3]

-

CAS Number: 1122-97-0[4]

-

Molecular Formula: C₇H₈S₂[4]

-

Molecular Weight: 156.27 g/mol

-

InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N[4]

-

SMILES: CSc1ccc(S)cc1

Caption: Chemical structure of 4-(Methylthio)thiophenol.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(Methylthio)thiophenol is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid or solid | [2][5] |

| Melting Point | 19-23 °C | [3][5][6] |

| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg; 116-117 °C at 3 mmHg | [5][6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Refractive Index | 1.6530 | [3][5] |

| pKa | 6.37 ± 0.10 (Predicted) | [5] |

| LogP | 2.69720 | [3] |

Synthesis of 4-(Methylthio)thiophenol

Several synthetic routes to 4-(Methylthio)thiophenol have been reported. A common and effective method involves the electrophilic aromatic substitution of a starting phenol with a sulfur-containing electrophile. For instance, the synthesis of the related compound 4-(methylthio)phenol can be achieved by reacting phenol with dimethyl disulfide in the presence of a strong acid catalyst like sulfuric acid.[1][7] A similar principle can be applied to generate 4-(Methylthio)thiophenol, often starting from 4-(methylthio)aniline via diazotization followed by reaction with a sulfur source.[1]

Another versatile approach is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on an aromatic ring is displaced by a sulfur nucleophile.[1]

Below is a generalized workflow for the synthesis of thiophenols from anilines, a common strategy for producing compounds like 4-(Methylthio)thiophenol.

Caption: Generalized synthetic workflow for 4-(Methylthio)thiophenol.

A detailed experimental protocol for a related synthesis, the preparation of N-(4-chloro-3-mercaptophenyl)picolinamide, highlights the key steps often involved in generating substituted thiophenols.[8] While not a direct synthesis of the title compound, it illustrates the reduction of a nitro group to an aniline and the subsequent manipulation of sulfur-containing functionalities.[8]

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(Methylthio)thiophenol is governed by its two sulfur-containing functional groups.

-

Thiol Group (-SH): The thiol group is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. This allows for a variety of reactions, including alkylation, acylation, and addition to electrophiles. The thiol is also susceptible to oxidation, readily forming the corresponding disulfide, bis(4-(methylthio)phenyl) disulfide, in the presence of mild oxidizing agents like air or halogens.[1] This dimerization is a reversible process.

-

Methylthio Group (-SCH₃): The methylthio group is less reactive than the thiol but can undergo oxidation under controlled conditions. For example, treatment with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the methylthio group into a methylsulfinyl (-S(O)CH₃) or, with stronger oxidation, a methylsulfonyl (-SO₂CH₃) group.[1][9] These transformations significantly alter the electronic properties of the molecule.

The synthesis of the related 4-(methylthio)phenol via electrophilic aromatic substitution proceeds through the generation of a methylsulfenium cation (CH₃S⁺) or a similar electrophilic species from dimethyl disulfide and a strong acid.[1] This electrophile then attacks the electron-rich phenol ring, followed by deprotonation to restore aromaticity.[1]

Applications in Research and Development

4-(Methylthio)thiophenol and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.

Drug Discovery and Development

The structural motifs present in 4-(Methylthio)thiophenol are of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications.

A notable application is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging.[1] Specifically, thiophenol precursors related to this compound are crucial for developing PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for treating neurological disorders such as Parkinson's disease.[1] Carbon-11 labeled N-(methylthiophenyl)picolinamide derivatives have been synthesized from their corresponding thiophenol precursors and have shown high binding affinity for mGlu4, making them effective tools for brain imaging.[1]

Furthermore, the methylthiophenyl moiety is found in various biologically active compounds and is a subject of structure-activity relationship studies.[9] For instance, it has been incorporated into potential microtubule targeting agents for cancer therapy.[9] The in vitro metabolism of such compounds often involves the oxidation of the methylthio group to the corresponding sulfoxide and sulfone, which can modulate the biological activity.[9]

Materials Science

The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of nanotechnology and surface science. 4-(Methylthio)thiophenol can be utilized in this context, with the thiol group serving as the anchor to the gold surface.[1] The methylthio group at the para position provides a specific chemical functionality to the exposed surface of the monolayer, allowing for the tuning of surface properties such as wettability and chemical reactivity.

Spectroscopic Characterization

The structure of 4-(Methylthio)thiophenol can be unequivocally confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the -SCH₃ group (a singlet), the thiol proton (-SH, a singlet which may be broad and its chemical shift can be concentration-dependent), and the aromatic protons on the benzene ring (typically appearing as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern).[1][10]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, and the four distinct carbons of the benzene ring (two substituted and two unsubstituted).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include S-H stretching for the thiol group (typically a weak band around 2550-2600 cm⁻¹), C-S stretching, and various bands corresponding to the aromatic ring (C-H and C=C stretching).[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of C₇H₈S₂.[11] Characteristic fragmentation patterns can also be observed.

Safety and Handling

4-(Methylthio)thiophenol is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[12]

-

Hazards: May cause skin and serious eye irritation.[12][13] It may also cause an allergic skin reaction.[12] The compound is often described as having a stench.[12]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14] Avoid breathing vapors or dust.[12] Wash hands thoroughly after handling.[12]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes.[12] If on skin, wash with plenty of soap and water.[12] If inhaled, move to fresh air.[12] Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

4-(Methylthio)thiophenol is a structurally interesting and synthetically versatile molecule. Its dual sulfur functionalities provide a platform for a wide range of chemical transformations, making it a valuable building block in organic synthesis. Its applications in drug discovery, particularly in the development of neuroimaging agents, and its potential use in materials science underscore its importance in modern chemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in these and other emerging fields.

References

-

PrepChem.com. Synthesis of 4-methyl-2-(methylthio)-phenol. Available at: [Link]

-

Chemsrc. 4-(METHYLTHIO)THIOPHENOL | CAS#:1122-97-0. Available at: [Link]

-

Pharmaffiliates. 4-(Methylthio)phenol in Pharmaceutical Synthesis: A Key Intermediate. Available at: [Link]

-

PubChem - NIH. 4-(Methylthio)phenol | C7H8OS | CID 14086. Available at: [Link]

-

ResearchGate. Synthesis of 4-Methylthiophenol | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Available at: [Link]

-

NIST WebBook. 4-(Methylthio)thiophenol. Available at: [Link]

-

ChemBK. 4-(METHYLSULFANYL)THIOPHENOL. Available at: [Link]

-

Cheméo. Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0). Available at: [Link]

-

NIST WebBook. 4-(Methylthio)thiophenol. Available at: [Link]

-

LookChem. 4-(Methylthio)thiophenol. Available at: [Link]

-

National Institutes of Health (NIH). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Available at: [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]

-

NIST WebBook. 4-(Methylthio)thiophenol. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(METHYLTHIO)THIOPHENOL CAS#: 1122-97-0 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(Methylthio)thiophenol [webbook.nist.gov]

- 5. 1122-97-0 CAS MSDS (4-(METHYLTHIO)THIOPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(METHYLTHIO)THIOPHENOL | CAS#:1122-97-0 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-(Methylthio)thiophenol [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-(Methylthio)thiophenol (CAS 1122-97-0)

This guide provides a comprehensive technical overview of 4-(Methylthio)thiophenol, a pivotal sulfur-containing organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, established synthesis methodologies, characteristic reactions, and significant applications, with a strong emphasis on its role in medicinal chemistry and materials science.

Core Characteristics and Physicochemical Properties

4-(Methylthio)thiophenol, also known by synonyms such as 4-mercaptothioanisole and 4-(methylsulfanyl)benzenethiol, is an organic sulfur compound with the molecular formula C₇H₈S₂.[1][2] Its structure is characterized by a benzene ring substituted with both a thiol (-SH) group and a methylthio (-SCH₃) group at the para position.[2] This unique arrangement of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

The compound typically appears as a colorless to pale yellow liquid or a solid, contingent on its purity and the ambient temperature, with a characteristic sulfurous odor.[2][3] It is soluble in many organic solvents and has limited solubility in water.[2][4]

Table 1: Physicochemical Properties of 4-(Methylthio)thiophenol

| Property | Value | Source |

| CAS Number | 1122-97-0 | [1] |

| Molecular Formula | C₇H₈S₂ | [1] |

| Molecular Weight | 156.27 g/mol | [5] |

| Melting Point | 19-23 °C | [1] |

| Boiling Point | 252.9 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 106.7 ± 22.6 °C | [1] |

| LogP | 3.01 | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2][6] |

Strategic Synthesis Methodologies

The synthesis of 4-(Methylthio)thiophenol can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and economic feasibility. The core of these syntheses revolves around the formation of a carbon-sulfur bond at the para position of a thioanisole derivative or the introduction of a methylthio group to a thiophenol derivative.

Nucleophilic Aromatic Substitution (SNAr)

A prevalent and effective method for synthesizing aryl thiols involves nucleophilic aromatic substitution.[7] This approach typically utilizes a halo-substituted thioanisole as the substrate. For instance, 4-chlorothioanisole can be reacted with a sulfhydrylating agent like sodium hydrosulfide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield 4-(Methylthio)thiophenol.[7]

Illustrative Reaction Scheme:

Caption: SNAr synthesis of 4-(Methylthio)thiophenol.

Experimental Protocol: Synthesis via SNAr from 4-Chlorothioanisole

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium hydrosulfide (NaSH) to the DMF and stir the suspension.

-

Substrate Addition: Slowly add 4-chlorothioanisole to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 100-120 °C and maintain the temperature, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification & Extraction: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to protonate the thiolate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Diazotization of 4-(Methylthio)aniline

Another versatile method for the synthesis of thiophenols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.[7] In this pathway, 4-(methylthio)aniline is converted to a diazonium salt, which is then treated with a reagent like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol.[7]

Workflow for Diazotization Route:

Caption: Diazotization synthesis workflow.

A crucial consideration in this method is the inherent instability of diazonium salts, which necessitates careful temperature control and handling, especially on a larger scale.[7]

Key Chemical Reactions and Reactivity

The dual functionality of 4-(Methylthio)thiophenol, possessing both a nucleophilic thiol group and an electron-donating methylthio group, governs its chemical reactivity.

Oxidation Reactions

The thiol group is susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air or treatment with gentle oxidizing agents, it readily dimerizes to form the corresponding disulfide, 4,4'-bis(methylthio)diphenyl disulfide.[7] This reaction is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.

Furthermore, the methylthio group can also undergo oxidation. Controlled oxidation, for instance with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide, forming 4-(methylsulfinyl)thiophenol, and further oxidation can yield the corresponding sulfone.[7] This modulation of the oxidation state of the sulfur atoms can significantly alter the electronic properties and biological activity of the molecule.[7]

Applications in Research and Drug Development

4-(Methylthio)thiophenol and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and reactive properties.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various biologically active molecules.[7] Its structural motif is found in compounds designed to interact with specific biological targets. For instance, thiophenol derivatives are instrumental in the development of radioligands for Positron Emission Tomography (PET), a non-invasive molecular imaging technique.[7] Specifically, derivatives of 4-(Methylthio)thiophenol have been used to synthesize PET radioligands for the metabotropic glutamate receptor subtype 4 (mGlu4), a target for potential treatments of neurological disorders like Parkinson's disease.[7]

The thiophene moiety, a related sulfur-containing heterocycle, is a well-established pharmacophore in medicinal chemistry, and the principles of its bioisosteric properties and ability to engage in various biological interactions can be extended to thiophenol derivatives.[8]

Precursor for Agrochemicals

Thiophenols are important intermediates in the production of certain pesticides.[9] For example, 4-methylthiophenol, a closely related compound, is a known intermediate for pesticides.[9] The structural features of 4-(Methylthio)thiophenol make it a plausible precursor for novel agrochemicals.

Spectroscopic Characterization

The structural elucidation of 4-(Methylthio)thiophenol relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for 4-(Methylthio)thiophenol

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the methylthio (-SCH₃) protons, the aromatic protons, and the thiol (-SH) proton.[7][10] | [7][10] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.[11][12] | [11][12] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S-H and C-S stretching vibrations. | [11] |

Safety and Handling

As with all thiols, 4-(Methylthio)thiophenol should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[13][14] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[13][14] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[13][14] It is also noted to be air-sensitive, and reactions involving it may benefit from being conducted under an inert atmosphere to prevent oxidative side reactions.[3][7]

Emergency First-Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[14]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[14]

-

If inhaled: Move the person to fresh air.[14]

-

If swallowed: Clean mouth with water and drink plenty of water afterward.[14]

In all cases of exposure, seek medical attention if symptoms persist.[14]

Conclusion

4-(Methylthio)thiophenol is a versatile and valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structure, characterized by two distinct sulfur-containing functional groups, provides a platform for a wide range of chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

Chemsrc. (2025, August 24). 4-(METHYLTHIO)THIOPHENOL | CAS#:1122-97-0. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-Methylthiophenol. Retrieved from [Link]

-

LookChem. (n.d.). 4-(Methylthio)thiophenol. Retrieved from [Link]

-

Pharmazone. (n.d.). 4-(Methylthio)phenol in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]

-

NIST. (n.d.). 4-(Methylthio)thiophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-(Methylthio)phenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

Sources

- 1. 4-(METHYLTHIO)THIOPHENOL | CAS#:1122-97-0 | Chemsrc [chemsrc.com]

- 2. CAS 1122-97-0: 4-(Methylthio)benzenethiol | CymitQuimica [cymitquimica.com]

- 3. 4-(Methylthio)thiophenol|lookchem [lookchem.com]

- 4. 4-(Methylthio)phenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-(Methylthio)thiophenol (CAS 1122-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-(Methylthio)benzenethiol | 1122-97-0 | TCI EUROPE N.V. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum [chemicalbook.com]

- 11. 4-(Methylthio)thiophenol [webbook.nist.gov]

- 12. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) MS spectrum [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-(Methylsulfanyl)benzenethiol

This guide provides a comprehensive overview of the key physical properties of 4-(methylsulfanyl)benzenethiol (CAS No. 1122-97-0), a critical organosulfur compound utilized in various research and development applications, including organic synthesis and drug discovery. The following sections detail its fundamental physicochemical characteristics, supported by experimental protocols and theoretical considerations to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular and Chemical Identity

4-(Methylsulfanyl)benzenethiol, also known as 4-(methylthio)benzenethiol or 4-mercaptothioanisole, is a bifunctional aromatic compound containing both a thiol (-SH) and a methylsulfanyl (-SCH₃) group.[1][2] This unique structure imparts specific reactivity and physical characteristics that are crucial for its application in chemical synthesis.

Table 1: Chemical Identity of 4-(Methylsulfanyl)benzenethiol

| Identifier | Value | Source |

| CAS Number | 1122-97-0 | [1][3] |

| Molecular Formula | C₇H₈S₂ | [1][3] |

| Molecular Weight | 156.27 g/mol | [1][3] |

| InChI Key | KYMOWQQIZINTJZ-UHFFFAOYSA-N | [4] |

| SMILES | CSc1ccc(S)cc1 | [1][4] |

Core Physicochemical Properties

The physical state and behavior of 4-(methylsulfanyl)benzenethiol under various conditions are dictated by its molecular structure. The presence of a polarizable sulfur atom and a hydrogen-bonding thiol group influences its melting point, boiling point, and solubility.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source |

| Appearance | Colorless to yellow liquid or solid | Room Temperature | [2][3] |

| Melting Point | 19-23 °C | - | [2][3][4] |

| Boiling Point | 116-117 °C | 3 mmHg | [3] |

| Density | 1.19 g/cm³ | - | [3] |

| Refractive Index | 1.6530 | - | [2][3] |

| Flash Point | >110 °C (>230 °F) | - | [3] |

| Vapor Pressure | 0.03 mmHg | 25 °C | [2][3] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | Room Temperature | [3] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for the safe handling, reaction optimization, and quality control of 4-(methylsulfanyl)benzenethiol. The following section outlines standardized protocols for these measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point provides a sharp indication of purity. DSC is a highly accurate method for its determination.

Protocol:

-

Calibrate the DSC instrument using certified indium and tin standards.

-

Accurately weigh 1-3 mg of 4-(methylsulfanyl)benzenethiol into a standard aluminum DSC pan.

-

Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The onset of the endothermic peak in the heat flow curve is recorded as the melting point.

Caption: Spectroscopic techniques for structural confirmation.

Safety and Handling

4-(Methylsulfanyl)benzenethiol possesses certain hazards that necessitate careful handling.

-

Hazards: It is classified as an irritant, particularly to the eyes. [3]May cause sensitization by skin contact. [3]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. [5]* Storage: Store in a cool, dry, and well-ventilated place. [5][6]It is sensitive to air. [2][3]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 4-(methylsulfanyl)benzenethiol. A thorough understanding of these characteristics, determined through rigorous experimental protocols, is fundamental for the effective and safe utilization of this compound in research and development. The interplay of its functional groups dictates its physical behavior, and a comprehensive grasp of this relationship is key to its successful application in the synthesis of novel molecules.

References

-

ChemBK. (2024, April 10). 4-(METHYLSULFANYL)THIOPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzenethiol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-(Methylsulfanyl)thiophenol (96%). Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-methylbenzenethiol. Retrieved from [Link]

-

LookChem. (n.d.). 4-(Methylthio)thiophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (methylsulfinyl)- (CAS 1193-82-4). Retrieved from [Link]

-

NIST. (n.d.). Benzenethiol, 4-methyl-. Retrieved from [Link]

Sources

1H NMR spectrum of 4-(Methylthio)thiophenol

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Methylthio)thiophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(Methylthio)thiophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this compound. Our approach moves beyond a simple data report, offering insights into the causal relationships between molecular structure and spectral features, ensuring a robust understanding for accurate structural elucidation and quality control.

Introduction: The Molecule and the Method

4-(Methylthio)thiophenol (CAS No. 1122-97-0) is a bifunctional organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group attached to a benzene ring in a para configuration.[1][2][3] Its role as a versatile intermediate in the synthesis of pharmaceuticals and pesticides makes its unambiguous characterization essential.[4]

¹H NMR spectroscopy stands as the premier analytical technique for this purpose, providing precise information about the electronic environment of every proton in the molecule. This guide will dissect the ¹H NMR spectrum of 4-(Methylthio)thiophenol, explaining how each signal arises and how to interpret it with confidence.

The Structural Landscape of 4-(Methylthio)thiophenol

To interpret the spectrum, one must first understand the molecule's electronic and structural properties. The molecule possesses three distinct types of protons: the methyl protons of the methylthio group, the labile proton of the thiol group, and the aromatic protons on the benzene ring.

The two substituents exert opposing electronic effects on the aromatic ring. The methylthio group (-SCH₃) is an activating, ortho-para directing group due to the lone pairs on the sulfur atom participating in resonance. The thiol group (-SH) is also activating and ortho-para directing. Their placement at positions 1 and 4 creates a symmetrical electronic environment along the C1-C4 axis. This symmetry is the primary determinant of the aromatic region's appearance in the ¹H NMR spectrum.

Caption: Labeled structure of 4-(Methylthio)thiophenol.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of ¹H NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring a publication-quality spectrum.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual peak at ~7.26 ppm.[5] The choice of solvent can influence the chemical shift of labile protons like the thiol proton.[6][7]

-

Analyte Concentration: Weigh approximately 5-10 mg of 4-(Methylthio)thiophenol directly into a clean, dry NMR tube. A higher concentration can lead to signal broadening, while a lower concentration may require more scans.

-

Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8] Many commercial deuterated solvents already contain TMS.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Number of Scans (NS): 8-16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds. This allows for nearly complete relaxation of protons, ensuring accurate integration.

-

Acquisition Time (AQ): 3-4 seconds. A longer acquisition time provides better resolution.

-

Pulse Width (P1): A 90° pulse, calibrated for the specific probe being used.

Caption: Standard experimental workflow for ¹H NMR analysis.

Spectral Interpretation: Decoding the Signals

The ¹H NMR spectrum of 4-(Methylthio)thiophenol is characterized by three main regions corresponding to the methyl, thiol, and aromatic protons.

The Methyl Protons (-SCH₃)

-

Signal: A sharp singlet.

-

Expected Chemical Shift (δ): Approximately 2.4-2.5 ppm. This is consistent with the chemical shift of the methyl protons in thioanisole (δ ≈ 2.47 ppm in CDCl₃) and 4-(methylthio)phenol (δ ≈ 2.44 ppm in CDCl₃).[9][10]

-

Integration: Integrates to 3 protons.

-

Causality: These three protons are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Their proximity to the electron-donating sulfur atom places them in this characteristic region.

The Thiol Proton (-SH)

-

Signal: Typically a broad singlet.

-

Expected Chemical Shift (δ): Highly variable, often between 3.0 and 4.0 ppm. The chemical shift of the thiol proton in thiophenol itself is around 3.4-3.5 ppm.[11][12]

-

Integration: Integrates to 1 proton.

-

Causality: The broadness and variability of this signal are due to chemical exchange with trace amounts of water or other labile protons in the solvent.[13] Its position is sensitive to concentration, temperature, and solvent hydrogen-bonding capacity.[6][7] This assignment can be unequivocally confirmed by a D₂O exchange experiment, where adding a drop of D₂O to the NMR tube will cause the -SH signal to disappear as the proton is replaced by deuterium.

The Aromatic Protons (AA'BB' System)

The para-disubstituted aromatic ring gives rise to a classic, complex splitting pattern that is a hallmark of this substitution.

-

Signals: Two distinct multiplets, which often appear as two doublets.

-

Expected Chemical Shifts (δ):

-

Protons Hb (ortho to -SH): Expected to be further downfield, around 7.2-7.4 ppm.

-

Protons Hd (ortho to -SCH₃): Expected to be more upfield (shielded), around 7.0-7.2 ppm. This prediction is based on the stronger shielding effect of the -SCH₃ group compared to the -SH group.

-

-

Integration: Each multiplet integrates to 2 protons.

-

Causality & Coupling: The protons labeled Hb are chemically equivalent, as are the protons labeled Hd. However, the coupling of a specific Hb proton to its adjacent Hd (ortho, ³J) is different from its coupling to the Hd proton across the ring (para, ⁵J). This magnetic non-equivalence gives rise to what is known as an AA'BB' spin system. While often reported as two doublets for simplicity, they are technically higher-order multiplets. The splitting observed is dominated by the strong ortho-coupling (³J), which is typically in the range of 7-9 Hz for benzene rings.[14][15]

Summary of Expected ¹H NMR Data

| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Methyl Protons | Ha | ~ 2.45 | Singlet (s) | N/A | 3H |

| Thiol Proton | Hc | ~ 3.4 (variable) | Broad Singlet (br s) | N/A | 1H |

| Aromatic Protons | Hd | ~ 7.1 | Apparent Doublet (app d) | ³J ≈ 8-9 | 2H |

| Aromatic Protons | Hb | ~ 7.3 | Apparent Doublet (app d) | ³J ≈ 8-9 | 2H |

Conclusion

The ¹H NMR spectrum of 4-(Methylthio)thiophenol is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a molecular structure. The spectrum is defined by a sharp singlet for the methyl group, a variable and broad singlet for the thiol proton, and a characteristic AA'BB' system in the aromatic region appearing as two apparent doublets. This detailed guide provides the necessary framework for researchers to not only identify the compound but also to assess its purity with a high degree of confidence, reinforcing the indispensable role of NMR spectroscopy in modern chemical science.

References

-

Reich, H. J. (n.d.). Second-Order Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Linstrom, P.J.; Mallard, W.G. (eds.) (2021). 4-(Methylthio)thiophenol. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Synthesis of 4-Methylthiophenol. (2005). ResearchGate. [Link]

-

Thiophenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Typical 1H-1H coupling constants in benzene. Squarespace. [Link]

-

4-(Methylthio)phenol. PubChem, National Institutes of Health. [Link]

-

Para-Substituted Benzene Definition. Fiveable. [Link]

-

Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0). Cheméo. [Link]

-

Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. University of Groningen. [Link]

-

Gkionis, K., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2548. [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

4-(Methylthio)thiophenol. LookChem. [Link]

-

Barman, I., et al. (2011). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. The Journal of Physical Chemistry B, 115(39), 11486–11492. [Link]

-

1H NMR for reaction using thiophenol and 4-benzylidene-2-phenyl-4H-oxazol-5-one. ResearchGate. [Link]

-

Spectral changes of thioanisole in ¹H NMR in the presence compound 7. ResearchGate. [Link]

-

Liu, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

-

Linstrom, P.J.; Mallard, W.G. (eds.) (2021). 4-(Methylthio)thiophenol Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

NMR Proton Shifts for Residual Solvent Impurities. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

- 1. 4-(Methylthio)thiophenol [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. 4-(Methylthio)thiophenol (CAS 1122-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 4-(Methylthio)phenol(1073-72-9) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. Thiophenol(108-98-5) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. fiveable.me [fiveable.me]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-(Methylthio)thiophenol

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(methylthio)thiophenol. The content herein is structured to offer not just data, but a foundational understanding of the spectral features through an exploration of theoretical principles and comparative data analysis.

Introduction

4-(Methylthio)thiophenol, with the chemical structure C₇H₈S₂, is a disubstituted benzene derivative featuring two sulfur-containing functional groups: a thiol (-SH) and a methylthio (-SCH₃) group, in a para arrangement. The unique electronic properties of these sulfur-containing moieties significantly influence the electron distribution within the benzene ring, making ¹³C NMR spectroscopy an invaluable tool for its structural elucidation and characterization. Understanding the ¹³C NMR spectrum of this compound is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations, which is of particular interest in medicinal chemistry and materials science.

This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of 4-(methylthio)thiophenol, provide a detailed assignment of its carbon signals based on empirical data and established principles of substituent effects, and present a standardized protocol for acquiring high-quality spectral data.

Theoretical Principles: Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the nature of the substituents attached. The observed shift is a combination of inductive and resonance effects. In the case of 4-(methylthio)thiophenol, we have two substituents to consider: the thiol (-SH) group and the methylthio (-SCH₃) group.

-

The Thiol (-SH) Group: The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the lone pairs on the sulfur can participate in resonance with the aromatic π-system, donating electron density. This resonance effect is generally stronger than the inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions.

-

The Methylthio (-SCH₃) Group: Similar to the thiol group, the methylthio group exhibits both inductive and resonance effects. The sulfur atom's electronegativity results in an inductive withdrawal of electron density from the ring. Conversely, the lone pairs on the sulfur atom can be delocalized into the ring through resonance, acting as an electron-donating group. The interplay of these effects determines the net electronic influence on the aromatic carbons.

For a 1,4-disubstituted benzene, the chemical shifts of the aromatic carbons can be predicted with reasonable accuracy using the principle of additivity of substituent chemical shifts (SCS). The predicted chemical shift for a given carbon is the sum of the chemical shift of benzene (128.5 ppm) and the SCS values for each substituent at the ipso, ortho, meta, and para positions.

Analysis of ¹³C NMR Spectral Data

While a publicly available, high-resolution ¹³C NMR spectrum of 4-(methylthio)thiophenol with assigned peaks is not readily found in spectral databases, we can predict the chemical shifts with a high degree of confidence by analyzing the spectra of analogous compounds and applying the principles of substituent additivity. For this analysis, we will use the known ¹³C NMR data for thiophenol and thioanisole (methyl phenyl sulfide).

Table 1: ¹³C NMR Chemical Shift Data (ppm) for Thiophenol, Thioanisole, and Predicted Shifts for 4-(Methylthio)thiophenol in CDCl₃

| Carbon Atom | Thiophenol | Thioanisole[1][2] | Predicted for 4-(Methylthio)thiophenol |

| C1 (-SH) | ~129.5 | - | ~127.8 |

| C2, C6 | ~130.5 | ~126.6 | ~132.2 |

| C3, C5 | ~129.0 | ~128.7 | ~127.0 |

| C4 (-SCH₃) | - | ~138.4 | ~136.7 |

| -SCH₃ | - | ~15.8 | ~15.5 |

Note: The chemical shifts for thiophenol are estimated from typical values for monosubstituted benzenes. The predicted values for 4-(methylthio)thiophenol are calculated using the additivity of substituent effects.

Peak Assignment and Interpretation

Based on the analysis of substituent effects and comparison with related compounds, the following peak assignments for the ¹³C NMR spectrum of 4-(methylthio)thiophenol are proposed:

-

-SCH₃ (Methyl Carbon): This aliphatic carbon is the most shielded and will appear at the highest field (lowest ppm value), predicted to be around 15.5 ppm .

-

C3 and C5 (meta to -SH, ortho to -SCH₃): These carbons are influenced by the meta-directing inductive effect of the -SH group and the ortho-directing resonance effect of the -SCH₃ group. Their chemical shift is predicted to be around 127.0 ppm .

-

C1 (ipso-carbon attached to -SH): The carbon directly attached to the thiol group is expected to be shielded relative to benzene due to the resonance donation from sulfur. Its predicted chemical shift is approximately 127.8 ppm .

-

C2 and C6 (ortho to -SH, meta to -SCH₃): These carbons are significantly affected by the ortho-directing resonance of the -SH group and the meta-directing inductive effect of the -SCH₃ group. They are expected to be deshielded, with a predicted chemical shift around 132.2 ppm .

-

C4 (ipso-carbon attached to -SCH₃): The carbon bearing the methylthio group will be the most deshielded of the aromatic carbons due to the combined inductive and resonance effects of both sulfur-containing substituents. Its chemical shift is predicted to be around 136.7 ppm .

Due to the para-substitution pattern, the molecule possesses a plane of symmetry, resulting in four distinct signals for the aromatic carbons and one for the methyl carbon.[3]

Visualization of Molecular Structure and Electronic Effects

The following diagram illustrates the structure of 4-(methylthio)thiophenol and the key through-bond effects influencing the ¹³C NMR chemical shifts.

Caption: Molecular structure of 4-(methylthio)thiophenol with key electronic influences.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of 4-(methylthio)thiophenol.

Sample Preparation

-

Analyte Purity: Ensure the 4-(methylthio)thiophenol sample is of high purity (>98%) to avoid interference from impurity signals. If necessary, purify the compound by recrystallization or column chromatography.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]

-

Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of 4-(methylthio)thiophenol in approximately 0.6-0.7 mL of the deuterated solvent.[5] This concentration is generally sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Dissolution and Transfer: Dissolve the sample completely in the solvent in a small vial before transferring the solution to the NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Program: Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Pulse Width (P1): Use a 30° flip angle to allow for a shorter relaxation delay.

-

Spectral Width (SW): Set a spectral width of approximately 200-220 ppm to encompass the full range of expected carbon chemical shifts.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A typical starting point is 1024 scans.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate when using a 30° pulse angle.

-

Acquisition Time (AQ): Set the acquisition time to be at least 1-2 seconds to ensure good digital resolution.

-

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the comprehensive analysis of the ¹³C NMR spectrum of 4-(methylthio)thiophenol.

Caption: Workflow for ¹³C NMR spectral analysis of 4-(methylthio)thiophenol.

Conclusion

The ¹³C NMR spectrum of 4-(methylthio)thiophenol provides a wealth of information about its molecular structure. Through a systematic analysis of substituent effects and comparison with analogous compounds, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring reproducibility and accuracy in research and development settings. This in-depth guide serves as a valuable resource for scientists working with this and related sulfur-containing aromatic compounds.

References

-

Lowers, J. & Reed, S. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. The Pegasus Review: University of Central Florida Undergraduate Research Journal, 13(1), 6. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14086, 4-(Methylthio)phenol. [Link]

-

Thottumkara, A. P., Kurokawa, T., & Du Bois, J. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. The Royal Society of Chemistry. [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(4), 415-420. [Link]

-

SCS, A., & Custódio, R. (2001). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. Internet Electronic Journal of Molecular Design, 1, 1-1. [Link]

-

Pihlaja, K., & Kleinpeter, E. (2001). Substituent Influences on the Stability of the Ring and Chain Tautomers in 1,3-O,N-Heterocyclic Systems: Characterization by 13C NMR Chemical Shifts, PM3 Charge Densities, and Isodesmic Reactions. The Journal of Organic Chemistry, 66(12), 4236-4244. [Link]

-

National Institute of Standards and Technology. 4-(Methylthio)thiophenol. NIST Chemistry WebBook. [Link]

-

Wang, J., et al. (2019). Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform. The Royal Society of Chemistry. [Link]

-

Nakagawa, K., et al. (2018). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry. [Link]

-

Pihlaja, K., & Kleinpeter, E. (2001). Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions. The Journal of organic chemistry, 66(12), 4236–4244. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information for: One-pot synthesis of phenols from arylboronic acids using water extract of rice straw ash (WERSA) as a green catalyst. [Link]

-

The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

Igumenova, T. I., & Palmer, A. G. (2006). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of biomolecular NMR, 35(1), 21–34. [Link]

-

Marinković, A. D., et al. (2013). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Laali, K. K., & Hansen, P. E. (2010). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 48(11), 869-875. [Link]

-

Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

Stelzer, A. C., et al. (2013). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Journal of biomolecular NMR, 56(4), 341–348. [Link]

-

The Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para disubstituted benzenes?. [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Reddit. How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Methylthio)thiophenol

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(Methylthio)thiophenol (CAS 1122-97-0), a sulfur-containing aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis, from ionization behavior and fragmentation pathways to practical, field-proven experimental protocols. We will explore the causality behind methodological choices to ensure robust and reliable characterization of this compound.

Introduction: The Analytical Significance of 4-(Methylthio)thiophenol

4-(Methylthio)thiophenol, with a molecular weight of 156.27 g/mol and the chemical formula C₇H₈S₂[1], is an organosulfur compound featuring both a thiol (-SH) and a methylthio (-SCH₃) group on a benzene ring.[2] The presence of two distinct sulfur moieties makes its analysis a compelling case study in mass spectrometry. Understanding the behavior of such molecules is crucial in various fields, including environmental analysis, flavor and fragrance chemistry, and as intermediates in pharmaceutical synthesis.[3][4] The reactive nature of the thiol group presents both challenges and opportunities for its detection and characterization.[5]

This guide will provide the foundational knowledge and practical steps to confidently analyze 4-(Methylthio)thiophenol using mass spectrometry, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), a prevalent technique for volatile and semi-volatile organic compounds.[6]

Foundational Chemical Properties

A solid understanding of the analyte's chemical properties is paramount for method development. Key properties of 4-(Methylthio)thiophenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈S₂ | Cheméo[1] |

| Molecular Weight | 156.27 g/mol | Cheméo[1] |

| CAS Number | 1122-97-0 | ChemicalBook[7] |

| Boiling Point | 116-117 °C at 3 mmHg | ChemicalBook[8] |

| Melting Point | 19-23 °C | ChemicalBook[8] |

| Flash Point | >110 °C (>230 °F) | ChemicalBook[8] |

Its volatility and thermal stability make it an excellent candidate for analysis by GC-MS.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical decision that dictates the nature of the resulting mass spectrum. Ionization methods can be broadly categorized as "hard" or "soft," depending on the energy imparted to the analyte molecule.[9]

-

Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) that is often unstable and undergoes extensive fragmentation.[10] This provides rich structural information but may result in a weak or absent molecular ion peak.[10] EI is the most common ionization method for GC-MS.[11]

-

Chemical Ionization (CI): A softer ionization technique where a reagent gas (e.g., methane or ammonia) is first ionized.[12] These reagent gas ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule ([M+H]⁺).[13] This results in significantly less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.[12]

-

Electrospray Ionization (ESI): A very soft ionization technique primarily used for liquid chromatography-mass spectrometry (LC-MS) of polar, and often large, molecules.[10][14] For a small, relatively nonpolar molecule like 4-(Methylthio)thiophenol, ESI would likely be inefficient unless the thiol proton is abstracted in negative ion mode ([M-H]⁻) or derivatized to introduce a more readily ionizable group.

-

Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS, APCI is suitable for less polar, semi-volatile compounds that are not easily ionized by ESI.[9] It involves a corona discharge to ionize the solvent, which then transfers charge to the analyte.[14] APCI could be a viable alternative to GC-MS for the analysis of this compound.

The logical relationship for selecting an ionization source for 4-(Methylthio)thiophenol is outlined in the diagram below.

Caption: Ionization technique selection logic.

For the purpose of this guide, we will focus on Electron Ionization (EI) due to its widespread use in GC-MS and its ability to provide detailed structural information through fragmentation analysis.

Electron Ionization Mass Spectrum and Fragmentation Pathway

The 70 eV EI mass spectrum of 4-(Methylthio)thiophenol is characterized by several key fragment ions. The fragmentation pattern is a direct consequence of the molecule's structure, with bond cleavages occurring at the most energetically favorable sites.

Interpretation of the Mass Spectrum

The NIST database provides the electron ionization mass spectrum for 4-(Methylthio)thiophenol, which serves as our reference for interpreting its fragmentation.[15] The major ions and their proposed identities are summarized below.

| m/z | Proposed Identity | Description |

| 156 | [C₇H₈S₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₆H₅S₂]⁺ | Loss of a methyl radical (•CH₃) |

| 123 | [C₆H₃S₂]⁺ | Loss of a methyl radical and water (tentative) |

| 110 | [C₆H₆S]⁺• | Thiophenol radical cation |

| 97 | [C₅H₅S]⁺ | Thiophenium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 69 | [C₄H₅S]⁺ | Thienyl-methyl cation (tentative) |

| 45 | [CHS]⁺ | Thioformyl cation |

Proposed Fragmentation Mechanism

The fragmentation of the 4-(Methylthio)thiophenol molecular ion (m/z 156) is initiated by the loss of an electron, typically from one of the sulfur atoms due to their lone pairs. The subsequent fragmentation follows predictable pathways governed by the stability of the resulting ions and neutral losses.

-

Loss of a Methyl Radical: The most prominent initial fragmentation is the cleavage of the S-CH₃ bond, a common pathway for thioethers.[1] This results in the formation of a stable ion at m/z 141 and the loss of a methyl radical (•CH₃).

-

Formation of the Thiophenol Radical Cation: Another significant fragmentation involves the cleavage of the C-S bond of the methylthio group, leading to the loss of a •SCH₃ radical and the formation of a thiophenol radical cation at m/z 110 .

-

Subsequent Fragmentations: The fragment ions undergo further decomposition. For instance, the thiophenol ion (m/z 110) can lose a hydrogen atom to form an ion at m/z 109, or it can undergo rearrangement and lose CS to form a cyclopentadienyl cation at m/z 65 .[5] The loss of H₂S from the molecular ion can also occur, leading to an ion at m/z 122.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed EI fragmentation pathway.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 4-(Methylthio)thiophenol using a standard Gas Chromatography-Mass Spectrometry system.

Sample Preparation and Derivatization

Due to the reactive nature of the thiol group, which can be prone to oxidation, derivatization is often recommended to improve stability and chromatographic performance.[5] Silylation is a common technique for derivatizing active hydrogen groups, such as those in thiols.[16]

Protocol for Silylation:

-

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

-

Procedure: a. Dissolve approximately 1 mg of 4-(Methylthio)thiophenol in 500 µL of anhydrous pyridine in a 2 mL autosampler vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 60 °C for 30 minutes. d. Cool to room temperature before injection. The resulting trimethylsilyl (TMS) derivative will be more volatile and less polar.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point for the analysis on a typical GC-MS system.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 6890 or equivalent | Widely available and reliable. |

| MS System | Agilent 5973 or equivalent | Standard single quadrupole MS. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of aromatic compounds. |

| Injection Mode | Splitless (1 µL) | For trace-level analysis. |

| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good separation from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for EI. |

| MS Quad Temp. | 150 °C | Standard temperature for EI. |

| Ionization Mode | Electron Ionization (EI) | To generate reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | Standard energy for EI. |

| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

The experimental workflow is summarized in the diagram below.

Caption: GC-MS experimental workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a standard, well-characterized GC column and established EI-MS conditions ensures reproducibility. The fragmentation pattern obtained should be consistent and comparable to the reference spectrum in the NIST library. Furthermore, running a blank solvent injection and a derivatization reagent blank is crucial to ensure that observed peaks are not artifacts of the solvent or derivatization process. For quantitative analysis, the use of a deuterated internal standard would provide the highest level of accuracy and precision.[17]

Conclusion

The mass spectrometric analysis of 4-(Methylthio)thiophenol is a straightforward process when approached with a foundational understanding of its chemical properties and ionization behavior. Electron Ionization combined with Gas Chromatography is a powerful tool for its identification, providing a rich fragmentation pattern that serves as a structural fingerprint. While direct analysis is feasible, derivatization of the thiol group can enhance stability and chromatographic performance. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to achieve accurate and reliable results in the analysis of this and similar organosulfur compounds.

References

-

GC/MS identification of organosulphur compounds in environmental samples . PubMed. Available at: [Link]

-

Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis . ACS Publications. Available at: [Link]

-

Chemical Properties of 4-(Methylthio)thiophenol (CAS 1122-97-0) . Cheméo. Available at: [Link]

-

Derivatization of thiol-containing compounds . PubMed. Available at: [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats . PMC - NIH. Available at: [Link]

-

Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry . ACS Publications. Available at: [Link]

-

Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection . LCGC International. Available at: [Link]

-

4-(Methylthio)phenol | C7H8OS | CID 14086 . PubChem - NIH. Available at: [Link]

-

4-(Methylthio)thiophenol . NIST WebBook. Available at: [Link]

-

Sulfur Compounds: Gas Chromatography | Request PDF . ResearchGate. Available at: [Link]

-

Derivatization for Gas Chromatography . Phenomenex. Available at: [Link]

-

PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum . ACS Publications. Available at: [Link]

-

Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI . MetwareBio. Available at: [Link]

-

Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF . ResearchGate. Available at: [Link]

-

Mass Spectrometry Ionization Methods . Chemistry at Emory. Available at: [Link]

-

Electron Impact (EI) Ionization . Chemistry LibreTexts. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement . PubMed. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review . PubMed Central. Available at: [Link]

-

Ionization Methods in Modern Mass Spectrometry . Pharma Focus Europe. Available at: [Link]

-

Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD . OI Analytical. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 14. as.uky.edu [as.uky.edu]

- 15. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 17. pubs.acs.org [pubs.acs.org]

The Solubility of 4-(Methylthio)thiophenol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 4-(Methylthio)thiophenol (CAS 1122-97-0), a critical parameter for its application in chemical synthesis, materials science, and drug development. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a detailed protocol for its experimental determination, and practical insights for its handling and use in the laboratory.

Introduction to 4-(Methylthio)thiophenol

4-(Methylthio)thiophenol, also known as 4-mercaptothioanisole, is an organosulfur compound featuring a benzene ring substituted with both a thiol (-SH) and a methylthio (-SCH₃) group.[1] Its unique structure makes it a valuable intermediate in organic synthesis and a candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, driven by the strong affinity of the thiol group for substrates like gold.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating solutions for surface modification applications.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The key properties of 4-(Methylthio)thiophenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈S₂ | [2][3] |

| Molecular Weight | 156.27 g/mol | [2][4] |

| Appearance | White to light yellow solid or clear liquid | [3][5] |

| Melting Point | 19-23 °C | [1][4][5][6] |

| Boiling Point | 116-117 °C @ 3 mmHg | [5] |

| logP (Octanol/Water) | 2.697 | [2] |

| pKa | 6.37 ± 0.10 (Predicted) | [5] |

The molecule possesses a dual nature. The aromatic ring and the methylthio group are nonpolar and hydrophobic, while the thiol group is polar and capable of acting as a weak hydrogen bond donor. The calculated octanol-water partition coefficient (logP) of 2.697 indicates a significantly greater preference for nonpolar environments over aqueous ones, predicting low water solubility.[2] The acidic nature of the thiol proton (pKa ≈ 6.37) implies that its solubility in aqueous media would increase significantly under basic conditions due to the formation of the highly polar thiolate anion.

The general principle of "like dissolves like" is the primary predictor of solubility.[7] Solvents that can engage in similar intermolecular interactions with the solute will typically dissolve it more effectively.

Logical Framework for Solubility Prediction